![molecular formula C14H18N4OS B2796851 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide CAS No. 2097922-60-4](/img/structure/B2796851.png)
3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be formed through a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, in the presence of a base like sodium ascorbate.
Attachment of the Ethyl Chain: The ethyl chain can be introduced through a nucleophilic substitution reaction, where an appropriate ethyl halide reacts with the triazole derivative.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amide coupling reaction. This can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling of the carboxylic acid with an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
科学研究应用
3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound is employed in chemical biology to investigate its interactions with biological macromolecules and its role in modulating biological processes.
作用机制
The mechanism of action of 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also contain a triazole ring and have been studied for their anticancer properties.
1,2,3-Triazole hybrids with amine-ester functionality: These compounds have shown antimicrobial activities and are structurally similar due to the presence of the triazole ring.
Uniqueness
3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide is unique due to the presence of the methylthio group, which can enhance its hydrophobic interactions and potentially increase its biological activity compared to other triazole derivatives.
属性
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-[2-(triazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-20-13-5-2-12(3-6-13)4-7-14(19)15-10-11-18-16-8-9-17-18/h2-3,5-6,8-9H,4,7,10-11H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGPAIDMCBWINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
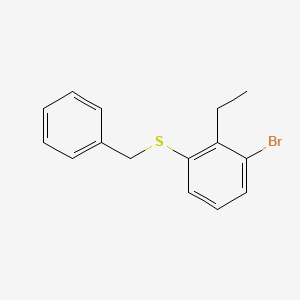
![2-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2796771.png)
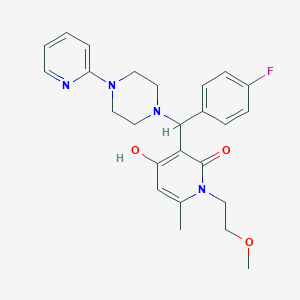
![(2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2796774.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2796775.png)
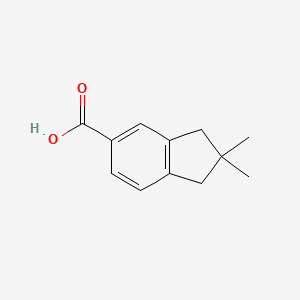

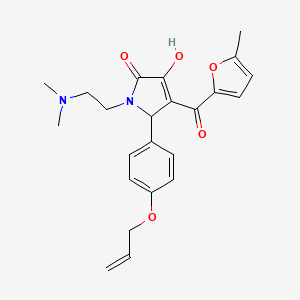
![N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2796781.png)
![6,8-Dichloro-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2,7-naphthyridin-1-one](/img/structure/B2796782.png)
![methyl 6-amino-4-[3-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B2796783.png)
![1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-[2-(trifluoromethoxy)benzoyl]piperazine](/img/structure/B2796786.png)
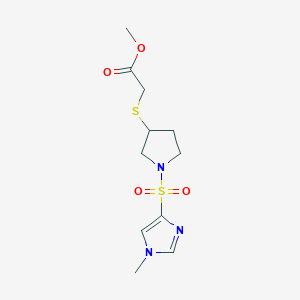
![2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide](/img/structure/B2796789.png)
